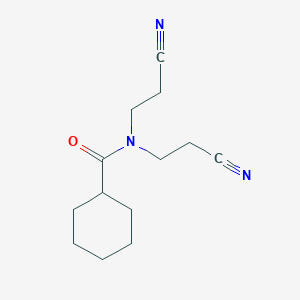![molecular formula C21H26N2OS B4125696 1-(4-Acetylphenyl)-3-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4125696.png)
1-(4-Acetylphenyl)-3-[1-(4-tert-butylphenyl)ethyl]thiourea
Overview
Description
N-(4-acetylphenyl)-N’-[1-(4-tert-butylphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of acetyl and tert-butylphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N’-[1-(4-tert-butylphenyl)ethyl]thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 1-(4-tert-butylphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-N’-[1-(4-tert-butylphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-[1-(4-tert-butylphenyl)ethyl]thiourea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of acetyl and tert-butylphenyl groups can influence its binding affinity and specificity. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[1-(4-tert-butylphenyl)ethyl]thiourea
- N-(4-methylphenyl)-N’-[1-(4-tert-butylphenyl)ethyl]thiourea
- N-(4-acetylphenyl)-N’-phenylthiourea
Uniqueness
N-(4-acetylphenyl)-N’-[1-(4-tert-butylphenyl)ethyl]thiourea is unique due to the presence of both acetyl and tert-butylphenyl groups. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for specific interactions with biological targets and can influence its reactivity in chemical reactions.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(4-tert-butylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-14(16-6-10-18(11-7-16)21(3,4)5)22-20(25)23-19-12-8-17(9-13-19)15(2)24/h6-14H,1-5H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZQHHZNYZIMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B4125615.png)
![4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B4125620.png)
![N-(4-{[4-(6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B4125623.png)
![4-[({[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B4125636.png)
![N-(4-chlorobenzyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4125639.png)

![N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4125645.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4125659.png)
![methyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4125663.png)
![ethyl 1-{2-[methyl(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4125674.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-methyl-2-naphthalenesulfonamide](/img/structure/B4125687.png)
![N-(3-ACETYLPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4125700.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4125706.png)
